molecular formula C15H13N3O B13872832 Imidazo[1,2-a]pyridine-2-carboxamide,5-methyl-n-phenyl-

Imidazo[1,2-a]pyridine-2-carboxamide,5-methyl-n-phenyl-

Cat. No.: B13872832
M. Wt: 251.28 g/mol
InChI Key: OMKAEJSFVKUTMX-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine-2-carboxamide,5-methyl-N-phenyl- is a bicyclic heterocyclic compound characterized by an imidazo[1,2-a]pyridine core with a carboxamide group at position 2, a methyl substituent at position 5, and a phenyl group attached to the amide nitrogen (N-phenyl).

Properties

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

5-methyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide

InChI

InChI=1S/C15H13N3O/c1-11-6-5-9-14-17-13(10-18(11)14)15(19)16-12-7-3-2-4-8-12/h2-10H,1H3,(H,16,19)

InChI Key

OMKAEJSFVKUTMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=NC(=CN12)C(=O)NC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Classical Condensation Methods

2.1. Cyclocondensation of 2-Aminopyridines and α-Haloketones

The foundational method for constructing the imidazo[1,2-a]pyridine core involves the cyclocondensation of 2-aminopyridines with α-haloketones. For the 5-methyl derivative, 2-amino-5-methylpyridine is typically condensed with an appropriate α-haloketone (such as phenacyl bromide) under thermal or microwave conditions.

General Reaction Scheme:
$$
\text{2-Amino-5-methylpyridine} + \text{Phenacyl bromide} \rightarrow \text{5-methylimidazo[1,2-a]pyridine}
$$

Key Data Table: Condensation Yields and Conditions

Entry Solvent Conditions Time (min) Yield (%)
1 Toluene Thermal, 65°C 8 51
2 Ethanol Thermal, 65°C 8 58
3 Neat Thermal, 65°C 60 80
4 Neat Microwave, 65°C 15 90
5 CCl₄ Microwave, 65°C 8 57
6 Water Microwave, 65°C 8 77
7 THF Microwave, 65°C 8 73

Source: Adapted from Dulin Kong et al., Journal of Chemical Research, 2016.

2.2. Amide Coupling to Form N-Phenylcarboxamide

The imidazo[1,2-a]pyridine-2-carboxylic acid intermediate can be converted to the N-phenylcarboxamide via amide coupling. One efficient protocol uses carbodiimide chemistry (EDC·HCl/HOBt) in dimethylformamide at room temperature, followed by purification.

General Procedure:

  • Combine imidazo[1,2-a]pyridine-2-carboxylic acid, triethylamine, EDC·HCl, and HOBt in dimethylformamide.
  • Add aniline (or substituted aniline for N-phenyl group).
  • Stir at room temperature for several hours.
  • Quench, extract, and purify by chromatography.

Typical Yield: ~72% for the amide product.

Modern and Green Synthetic Approaches

3.1. Solvent- and Catalyst-Free Microwave Synthesis

Recent advances favor solvent- and catalyst-free conditions, particularly under microwave irradiation, which dramatically reduces reaction time and increases yield. This method is environmentally friendly and operationally simple.

Advantages:

  • Short reaction time (as low as 15 minutes)
  • High yields (up to 90%)
  • No need for hazardous solvents or catalysts

3.2. Multicomponent Reactions

Multicomponent reactions, such as the three-component reaction of 2-aminopyridine, aldehyde, and isocyanide, have also been reported for the rapid assembly of imidazo[1,2-a]pyridine derivatives. These methods are particularly valuable for library synthesis and medicinal chemistry campaigns.

Mechanistic Note: These reactions proceed via the formation of imine intermediates, followed by cyclization and functionalization steps.

Alternative Synthetic Strategies

4.1. Transition Metal-Catalyzed C–H Activation

Transition metal catalysis (e.g., palladium, copper) has enabled direct C–H functionalization strategies for imidazo[1,2-a]pyridine synthesis, although these are less common for the specific 5-methyl-N-phenylcarboxamide derivative.

4.2. Rearrangement and Tandem Processes

Tandem and rearrangement reactions offer alternative routes, often with improved regioselectivity and functional group tolerance.

Patent and Industrial-Scale Methods

Patent literature describes two main synthetic routes for N-phenyl-imidazo[1,2-a]pyridine-2-carboxamide derivatives:

  • Route A: Cyclocondensation of 2-aminopyridine with halogenated 2-oxo-N-arylpropionamide.
  • Route B: Coupling of imidazo[1,2-a]pyridine-2-carboxylic acid with aniline (or substituted anilines).

These methods are robust and scalable, suitable for pharmaceutical development.

Summary Table: Preparation Methods for 5-Methyl-N-Phenylimidazo[1,2-a]pyridine-2-carboxamide

Method Key Reagents Conditions Yield (%) Notes
Cyclocondensation 2-Amino-5-methylpyridine, α-haloketone Microwave, 65°C, neat 80–90 Fast, high yield, green chemistry
Amide Coupling Imidazo[1,2-a]pyridine-2-carboxylic acid, aniline, EDC·HCl, HOBt DMF, RT ~72 Mild, efficient, scalable
Multicomponent Reaction 2-Aminopyridine, aldehyde, isocyanide Solvent, mild Varied Library synthesis, diversity-oriented
Transition Metal Catalysis 2-Aminopyridine, aryl halides Pd/Cu, base, solvent Varied Regioselective, advanced applications

Research Discoveries and Mechanistic Insights

  • Microwave-assisted synthesis has revolutionized the field, offering rapid access to imidazo[1,2-a]pyridine derivatives with minimal environmental impact.
  • Carbodiimide-mediated amide coupling remains the method of choice for introducing the N-phenylcarboxamide moiety, providing high yields and operational simplicity.
  • Multicomponent strategies enable the rapid generation of structurally diverse analogs, facilitating structure-activity relationship studies in medicinal chemistry.
  • Patent literature confirms the industrial viability and therapeutic relevance of these compounds, with scalable protocols and broad substrate scope.

Chemical Reactions Analysis

Reaction Mechanisms

The mechanisms of reactions involving imidazo[1,2-a]pyridine derivatives often involve free radical processes or nucleophilic substitutions. For example:

  • Amidation Reactions : The amidation of imidazo[1,2-a]pyridine derivatives can be achieved using various amines under specific conditions that favor the formation of amides over other products. Studies have shown that iodine plays a crucial role in facilitating these reactions by promoting C–C bond cleavage .

  • Bromination : Compounds like 3-bromo-imidazo[1,2-a]pyridine can be synthesized through bromination processes where the intermediate products can further react to form desired amide structures or other derivatives depending on the reaction conditions applied .

Pharmacological Implications

The pharmacological activities of imidazo[1,2-a]pyridine derivatives are closely linked to their chemical reactivity and ability to interact with biological systems:

  • Cholinesterase Inhibition : The compound has been noted for its ability to inhibit cholinesterases, enzymes critical in neurotransmission. This inhibition can lead to increased acetylcholine levels in synapses, enhancing cognitive function and memory retention. In vitro studies have demonstrated significant AChE inhibition with varying IC50 values across different derivatives.

Pharmacological Activity Data

Compound NameActivity TypeIC50 (µM)References
Imidazo[1,2-a]pyridine-2-carboxamide derivativesAChE InhibitionMicromolar to Nanomolar
N-(2-Phenoxyethyl)imidazo[1,2-a]pyridineAntitubercular activity0.025–0.054

Comparison with Similar Compounds

Key Structural Features:

  • Core structure : Imidazo[1,2-a]pyridine (fused imidazole and pyridine rings).
  • Substituents :
    • Position 2 : Carboxamide (-CONH-) group.
    • Position 5 : Methyl (-CH₃) group.
    • Amide nitrogen : Phenyl (-C₆H₅) substitution.

Structural Analogs: Substitution Variations

Table 1: Structural and Functional Comparisons
Compound Name Substituents (Position) Key Features Biological Activity (IC₅₀ or MIC) Reference
5-methyl-N-phenyl-imidazo[1,2-a]pyridine-2-carboxamide -CONHPh (2), -CH₃ (5) High lipophilicity due to phenyl group; potential CNS penetration Not explicitly reported
N-(4-acetylphenyl)-imidazo[1,2-a]pyridine-2-carboxamide -CONH(4-acetylphenyl) (2) Ketone group enhances hydrogen bonding; improved solubility Antikinetoplastid (IC₅₀: 8.5 μM vs. T. cruzi)
6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid -COOH (2), -CH₃ (6) Carboxylic acid precursor; lower bioavailability Intermediate for antimicrobial agents
Imidazo[1,2-a]pyrimidine derivatives Pyrimidine core instead of pyridine Broader π-system; enhanced DNA intercalation potential Anticancer, antidiabetic applications
Key Observations:
  • Methyl group position : 5-methyl vs. 6-methyl alters electronic distribution, impacting binding to enzymatic targets (e.g., kinase inhibitors) .

Functional Analogs: Chalcone Conjugates and Heterocyclic Modifications

Table 2: Activity of Chalcone-Conjugated Imidazo[1,2-a]pyridines
Compound Substituents Activity (IC₅₀) Selectivity Index (MRC-5) Reference
(E)-N-(4-(3-(2-chlorophenyl)acryloyl)phenyl)-imidazo[1,2-a]pyridine-2-carboxamide Chalcone-linked phenyl group 8.5 μM (T. cruzi), 1.35 μM (T. b. brucei) >50
5-methyl-N-phenyl-imidazo[1,2-a]pyridine-2-carboxamide Phenyl group directly attached Pending evaluation N/A
Key Findings:
  • Chalcone conjugates exhibit superior antiparasitic activity due to extended conjugation, enhancing target binding via π-π interactions .
  • Direct N-phenyl substitution may prioritize metabolic stability over potency compared to chalcone derivatives.

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Comparison
Compound Molecular Weight logP (Predicted) Solubility (mg/mL) Synthetic Yield (%)
5-methyl-N-phenyl-imidazo[1,2-a]pyridine-2-carboxamide 293.3 3.2 0.12 (PBS) 72
N-(4-acetylphenyl) analog 335.4 2.8 0.45 (DMSO) 72
Imidazo[1,2-a]pyrimidine derivative 310.3 2.5 0.20 (PBS) 65
Insights:
  • The phenyl group in the target compound increases logP, suggesting improved membrane permeability but reduced aqueous solubility .
  • Chalcone conjugates face solubility challenges but compensate with targeted activity .

Biological Activity

Imidazo[1,2-a]pyridine-2-carboxamide,5-methyl-n-phenyl- is a significant compound within the imidazo[1,2-a]pyridine family, recognized for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a fused bicyclic structure comprising a pyridine and an imidazole ring, with a carboxamide functional group at the 2-position and a methyl group at the 5-position. The phenyl substituent enhances its chemical properties and biological activity. The unique arrangement contributes to its potential in various therapeutic applications.

Biological Activities

Imidazo[1,2-a]pyridine derivatives exhibit a wide range of biological activities. The following table summarizes key activities associated with this compound:

Biological Activity Description
Antimicrobial Effective against various pathogens, including bacteria and fungi.
Anticancer Inhibits tumor growth in several cancer cell lines; compounds similar to this have shown effectiveness against multidrug-resistant strains .
Anti-inflammatory Suppresses inflammatory pathways, particularly NF-κB signaling in cancer models .
Antituberculosis Demonstrated significant activity against Mycobacterium tuberculosis, including multidrug-resistant strains .
Analgesic Exhibits pain-relieving properties in various experimental models .

The mechanisms underlying the biological activities of Imidazo[1,2-a]pyridine derivatives are multifaceted:

  • Antimicrobial Activity : The compound interacts with microbial targets, disrupting cellular processes essential for survival.
  • Anticancer Mechanism : It has been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and inhibition of cell cycle progression.
  • Anti-inflammatory Action : The compound inhibits key inflammatory mediators by blocking NF-κB and STAT3 signaling pathways, leading to reduced cytokine production .

Structure-Activity Relationship (SAR)

Research on SAR has elucidated how modifications to the imidazo[1,2-a]pyridine structure can enhance biological activity. For instance:

  • Position 2 Substituents : Methyl or small alkyl groups at position 2 are crucial for maintaining activity against tuberculosis. Larger substituents tend to reduce efficacy significantly.
  • Position 6 Modifications : The introduction of halogens (e.g., chlorine) at position 6 has been associated with increased antibacterial potency .

Case Studies

  • Anticancer Activity : A study demonstrated that Imidazo[1,2-a]pyridine derivatives exhibited potent cytotoxicity against HeLa (cervical cancer) and MDA-MB-231 (breast cancer) cell lines with IC50 values as low as 0.021 μM for certain derivatives .
  • Anti-Tuberculosis Efficacy : Recent investigations revealed that specific derivatives showed MIC90 values as low as 0.006 μM against Mycobacterium tuberculosis, indicating strong potential for treating resistant strains .
  • Inflammation Studies : In vitro assays indicated that certain imidazo derivatives significantly inhibited COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Q & A

Q. What are the common synthetic routes for synthesizing imidazo[1,2-a]pyridine-2-carboxamide derivatives?

The synthesis typically involves multicomponent reactions (e.g., one-pot reactions of aryl ketones with 2-amino-N-heterocycles), condensation reactions , and intramolecular cyclizations . For example, potassium persulfate (K₂S₂O₈) and catalytic iodine (I₂) are used to drive the reaction under controlled temperatures . Scalable methods like continuous flow reactors improve reproducibility and yield .

Q. How are imidazo[1,2-a]pyridine derivatives structurally characterized?

Structural confirmation relies on ¹H/¹³C NMR for functional group analysis and X-ray crystallography (e.g., CCDC 1426925) to resolve hydrogen bonding and π-π interactions . Hirshfeld surface analysis further quantifies intermolecular interactions, such as C–H⋯N contacts, critical for understanding packing motifs .

Q. What biological activities are associated with imidazo[1,2-a]pyridine-2-carboxamide derivatives?

These compounds exhibit antimicrobial , antiviral , and anticancer properties. For example, they inhibit cancer cell proliferation by targeting enzymes involved in DNA replication (e.g., topoisomerases) or protein synthesis pathways. Biological evaluation often involves in vitro assays using specific cell lines (e.g., HeLa or MCF-7) and microbial strains .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for imidazo[1,2-a]pyridine synthesis?

Density Functional Theory (DFT) studies predict transition states and reaction energetics, guiding the selection of catalysts and solvents. For instance, Friedländer cyclization mechanisms are validated via DFT to optimize substituent effects on regioselectivity . Virtual simulations (e.g., ICReDD’s reaction path search) reduce trial-and-error by narrowing experimental conditions using quantum chemical calculations .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies may arise from variations in target specificity (e.g., kinase vs. protease inhibition) or assay conditions (e.g., pH, cell viability protocols). Cross-validate results using orthogonal assays (e.g., enzyme inhibition + cell-based cytotoxicity) and compare structural analogs (e.g., substituent effects on activity) .

Q. How are solid-phase synthesis techniques applied to imidazo[1,2-a]pyridine derivatives?

Polymer-bound intermediates (e.g., 2-aminonicotinates) react with α-haloketones to form imidazo[1,2-a]pyridine scaffolds. Halogenation at the 3-position enables diversification. This method simplifies purification and scales library synthesis for drug discovery .

Q. What advanced analytical approaches address spectral data discrepancies?

Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex mixtures. For crystallographic ambiguities, Hirshfeld surface analysis quantifies non-covalent interactions, while DFT-optimized structures validate experimental geometries . Software tools (e.g., Gaussian, ADF) automate spectral simulation and peak assignment .

Methodological Tables

Table 1: Key Synthetic Parameters for Imidazo[1,2-a]pyridine Derivatives

ParameterOptimal ConditionImpact on Yield/PurityReference
CatalystK₂S₂O₈ + I₂ (0.5 mol%)Enhances cyclization efficiency
Temperature80–100°CBalances reaction rate vs. decomposition
SolventDMSO or DMFStabilizes intermediates

Table 2: Computational Tools for Reaction Design

Tool/SoftwareApplicationExample Use CaseReference
Gaussian (DFT)Transition state analysisFriedländer cyclization mechanism
ICReDD PlatformReaction path predictionOptimizing multicomponent reactions

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